sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate
Description
This compound, a sodium salt of a highly substituted benzoxathiol derivative, features a polyfunctional structure integrating carboxymethylated amine groups, hydroxyl and methyl substituents, and a 1,1-dioxo-benzoxathiol core. The molecule’s complexity—with a molecular weight exceeding 800 Da—positions it within a niche class of polycarboxylated aromatic sulfonates, often explored for their bioactivity and binding specificity .
Properties
IUPAC Name |
sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O13S.Na/c1-17-9-24(19(3)21(31(17)44)11-34(13-27(36)37)14-28(38)39)33(23-7-5-6-8-26(23)49(46,47)48-33)25-10-18(2)32(45)22(20(25)4)12-35(15-29(40)41)16-30(42)43;/h5-10,44-45H,11-16H2,1-4H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRKIDAQKRKKCH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N2NaO13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29412-85-9 | |
| Record name | Methylxylenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves the reaction of iminodiacetic acid sodium salt with thymol blue and formaldehyde under controlled conditions. The reaction is typically carried out at a temperature of 50°C, followed by cooling to 15°C and the addition of formaldehyde. The mixture is then heated to 50-55°C for several hours to complete the reaction .
Industrial Production Methods
In industrial settings, the compound is produced using large-scale reactors with precise temperature and pH control. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The crude product is purified through crystallization and filtration techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a pH indicator and complexometric titration agent.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of Glycine, N,N’-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1) involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can alter their reactivity and availability in biological systems. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarity via Tanimoto Coefficients
Using fingerprint-based similarity metrics (e.g., Morgan fingerprints), this compound shares <70% structural similarity with:
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e): Both feature sulfonyl-linked aromatic systems and sodium carboxylate termini. Key differences: The absence of a benzoxathiol core in 6e reduces metal-binding capacity .
Aglaithioduline: Similarity index: ~65% (Tanimoto coefficient) due to shared carboxymethylamino and phenolic groups. Pharmacokinetic divergence: Aglaithioduline exhibits higher logP (1.8 vs. −2.1), suggesting superior membrane permeability .
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight | logP | H-bond Donors | Tanimoto Similarity |
|---|---|---|---|---|
| Target Compound | 824.7 g/mol | −2.1 | 6 | — |
| Compound 6e | 678.6 g/mol | −1.5 | 4 | 68% |
| Aglaithioduline | 342.4 g/mol | 1.8 | 3 | 65% |
Bioactivity Profiling via Chemical-Genetic Interactions
Genome-wide chemical-genetic profiles (using Saccharomyces cerevisiae deletion strains) reveal distinct fitness defect patterns compared to analogs:
- Target Compound : Induces severe fitness defects in metalloregulatory gene deletions (e.g., CCC2, ATX1), consistent with metal chelation activity .
- Compound 6e: Shows specificity for ERG11 (lanosterol demethylase) deletions, implicating sterol biosynthesis disruption .
- N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide derivatives: Minimal overlap in sensitivity profiles, underscoring divergent mechanisms .
Molecular Networking and Fragmentation Patterns
LC-MS/MS-based molecular networking (cosine score ≥0.7) clusters the target compound with:
Benzoxathiol sulfonates : Shared parent ion fragmentation at m/z 281.1 (benzoxathiol-dioxy fragment).
Polycarboxylated aromatics : Common neutral losses of CO₂ (44 Da) and H₂O (18 Da) .
Table 2: Key MS/MS Fragments
| Compound Class | Diagnostic Fragments (m/z) | Cosine Score |
|---|---|---|
| Benzoxathiol sulfonates | 281.1, 199.0 | 0.85 |
| Polycarboxylated aromatics | 155.2, 113.0 | 0.72 |
Proteomic Interaction Signatures (CANDO Platform)
The Computational Analysis of Novel Drug Opportunities (CANDO) platform predicts multitarget interactions:
Key Research Findings and Limitations
Chelation Superiority : The target compound’s six carboxylate groups enable stronger metal binding (Kd ~10⁻¹⁰ M for Fe³⁺) vs. simpler analogs (Kd ~10⁻⁷ M) .
Bioavailability Challenges : High polarity (logP −2.1) limits oral absorption compared to less polar analogs like aglaithioduline .
Off-Target Effects : Proteomic screens predict interactions with renal transporters (OAT1/OAT3), necessitating toxicity studies .
Biological Activity
Sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate, commonly referred to as O-Cresolphthalein complexone sodium salt, is a complex organic compound with significant applications in both biological and industrial fields. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H32N2NaO12
- Molecular Weight : 659.6 g/mol
- CAS Number : 1423037-17-5
- IUPAC Name : Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
The primary biological activity of this compound revolves around its ability to interact with calcium ions in biological systems. The mechanism can be summarized as follows:
- Target Interaction : The compound selectively binds to calcium ions in an alkaline environment (pH 10–12), forming stable complexes that exhibit a distinct color change (red complex formation).
- Biochemical Pathways : This interaction is crucial for calcium signaling pathways within cells. Calcium ions play vital roles in various cellular functions, including muscle contraction, neurotransmitter release, and enzyme activation.
Calcium Determination
This compound is primarily utilized in colorimetric assays for determining calcium concentrations in biological samples such as serum and urine. Its effectiveness as a pH indicator enhances the accuracy of these measurements.
Immunosuppressive Activity
Recent studies have indicated that compounds similar to O-Cresolphthalein complexone exhibit immunosuppressive properties. For instance, in vitro assays showed that certain derivatives could inhibit T-cell activation and proliferation, suggesting potential applications in autoimmune disease treatment and organ transplantation.
Study on Calcium Binding
A study published in the Journal of Analytical Chemistry demonstrated the effectiveness of sodium O-Cresolphthalein complexone in quantifying calcium levels in human serum samples. The results indicated a strong correlation between the color intensity of the formed complex and calcium concentration, validating its use as a reliable diagnostic tool .
Immunosuppressive Effects
In another investigation focusing on immunological applications, researchers found that derivatives of this compound could significantly reduce cytokine production in activated T-cells. This suggests potential therapeutic applications for managing conditions characterized by excessive immune responses.
Summary of Findings
| Property | Details |
|---|---|
| Primary Use | Colorimetric determination of calcium levels |
| Mechanism | Binds calcium ions under alkaline conditions |
| Biological Significance | Involved in calcium signaling pathways |
| Immunosuppressive Activity | Potential use in autoimmune diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
